![molecular formula C7H12BrOP B2501364 1-Bromo-3-diméthylphosphorylbicyclo[1.1.1]pentane CAS No. 2402830-53-7](/img/structure/B2501364.png)
1-Bromo-3-diméthylphosphorylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and high strain energy.
Applications De Recherche Scientifique
1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its role in creating more stable and soluble drug candidates.
Industry: Utilized in materials science for developing new polymers and advanced materials .
Mécanisme D'action
Target of Action
The primary targets of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that bicyclo[111]pentanes (BCPs), to which this compound belongs, are often used as bioisosteres for various groups such as phenyl rings, tert-butyl groups, and internal alkynes . This suggests that the compound may interact with a wide range of biological targets, depending on its specific functional groups and stereochemistry.
Mode of Action
The exact mode of action of 1-Bromo-3-dimethylphosphorylbicyclo[11Bcps are known to undergo various chemical reactions, including c–h functionalization . This process involves the formation of new C–C bonds at the tertiary position of a variety of BCPs, which could potentially alter the function of the target molecules.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that bcps often exhibit improved pharmacokinetic properties, including increased water solubility, higher membrane permeability, and enhanced metabolic stability . These properties could potentially enhance the bioavailability of the compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that the chemical properties of bcps can be influenced by factors such as temperature, ph, and the presence of other chemical species . These factors could potentially affect the compound’s action and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine to the bicyclo[1.1.1]pentane core, followed by phosphorylation using dimethylphosphoryl chloride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane are not well-documented, the scalability of its synthesis can be inferred from the general methods used for bicyclo[1.1.1]pentane derivatives. These methods often involve large-scale photochemical reactions and subsequent functional group modifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phosphoryl group can undergo oxidation or reduction, altering the compound’s reactivity and properties
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
- Substitution reactions yield various substituted bicyclo[1.1.1]pentane derivatives.
- Oxidation and reduction reactions modify the phosphoryl group, leading to different phosphorylated products .
Comparaison Avec Des Composés Similaires
- 1,3-Diiodobicyclo[1.1.1]pentane
- 1-Chlorobicyclo[1.1.1]pentane
- 1,3-Dimethylbicyclo[1.1.1]pentane
Uniqueness: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane stands out due to the presence of both a bromine atom and a dimethylphosphoryl group. This combination provides unique reactivity and potential for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrOP/c1-10(2,9)7-3-6(8,4-7)5-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCZOHCHVYJVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C12CC(C1)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
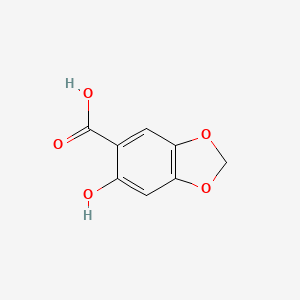
![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2501286.png)
![1-(3,4-dichlorophenyl)-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2501288.png)
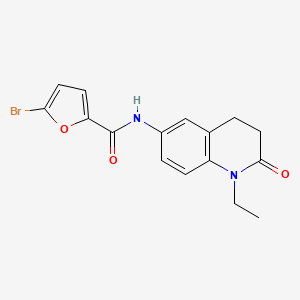
![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)
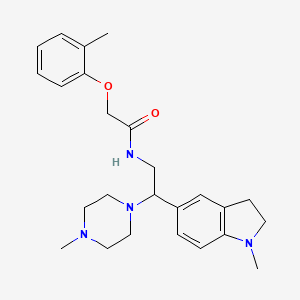
![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)
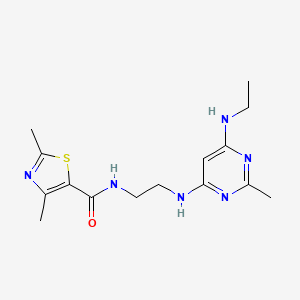
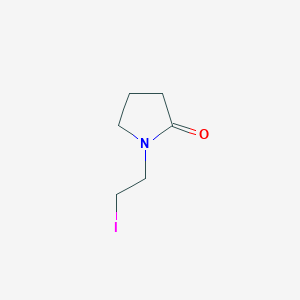
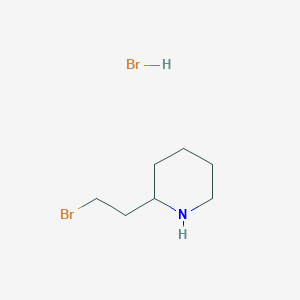
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
